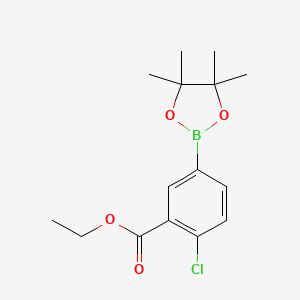

Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative with a benzoate backbone functionalized by a chlorine substituent at position 2 and a pinacol boronate group at position 3. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group . The ethyl ester moiety enhances solubility in organic solvents, while the chlorine atom introduces electronic effects that influence reactivity and regioselectivity in coupling reactions. Its molecular formula is C₁₅H₁₉BClO₄, with a molecular weight of 310.58 g/mol .

Properties

Molecular Formula |

C15H20BClO4 |

|---|---|

Molecular Weight |

310.6 g/mol |

IUPAC Name |

ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C15H20BClO4/c1-6-19-13(18)11-9-10(7-8-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |

InChI Key |

GIEOQUMTCPGGBN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Borylation of a halogenated benzoate precursor to introduce the boronate ester moiety.

- Esterification or direct use of an ethyl ester derivative to maintain the ethyl benzoate structure.

The boronate ester is typically introduced via transition-metal catalyzed borylation reactions, most commonly employing palladium or iridium catalysts.

Specific Synthetic Routes

Palladium-Catalyzed Miyaura Borylation

One of the most common and reliable methods to prepare aryl boronate esters is the palladium-catalyzed Miyaura borylation of aryl halides with bis(pinacolato)diboron (B2pin2).

- Starting Material: Ethyl 2-chloro-5-bromobenzoate or ethyl 2-chloro-5-iodobenzoate.

- Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate or triethylamine).

- Solvent: 1,4-dioxane or tetrahydrofuran (THF).

- Conditions: Heating at 80–85°C for 12–16 hours under an inert atmosphere (argon or nitrogen).

This reaction selectively replaces the bromine or iodine at the 5-position with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, while the chlorine at the 2-position remains intact due to its lower reactivity.

| Parameter | Details |

|---|---|

| Substrate | Methyl 4-iodobenzoate (analogous system) |

| Catalyst | Pd(dppf)Cl2 (3 mol%) |

| Base | Triethylamine |

| Boron Source | Pinacolborane (1.5 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 85°C |

| Time | 16 hours |

| Yield | High (typically >80%) |

This method has been adapted for ethyl 2-chloro-5-bromobenzoate to yield the target compound with similar efficiency.

Iridium-Catalyzed C–H Borylation

An alternative approach involves direct C–H borylation catalyzed by iridium complexes, which can functionalize aromatic C–H bonds without the need for pre-functionalized halides.

- Catalyst: Iridium complex (e.g., [Ir(COD)(OMe)]2) with bipyridine ligands.

- Boron Source: Bis(pinacolato)diboron.

- Substrate: Ethyl 2-chlorobenzoate derivatives.

- Conditions: Mild heating, often in solvents like cyclohexane or dioxane.

This method allows regioselective borylation at the 5-position adjacent to the chloro substituent, providing the boronate ester directly.

- Avoids the need for halogenated precursors at the borylation site.

- Enables incorporation of boronate esters in substitution patterns difficult to access by traditional methods.

Reference: This approach was demonstrated for similar substrates leading to this compound derivatives.

Photoredox Catalysis for α-Chloroboronic Esters

Recent advances include photoredox-catalyzed synthesis of α-chloroboronic esters, which can be adapted to prepare related compounds with boronate esters and chloro substituents.

- Method: Visible-light photoredox catalysis enabling radical pathways.

- Substrates: Vinyl boronate esters or related precursors.

- Outcome: Introduction of chloro and boronate ester groups in one step.

While this method is more common for aliphatic systems, it provides a conceptual basis for synthesizing complex chloroboronates.

Industrial Scale Considerations

For industrial production, the palladium-catalyzed Miyaura borylation remains the method of choice due to:

- Scalability.

- High yields.

- Availability of reagents.

Continuous flow reactors and automated reagent addition can improve reaction control and reproducibility. Purification typically involves filtration, solvent extraction, and flash chromatography or crystallization to isolate the pure product.

Data Table: Summary of Preparation Methods

| Method | Catalyst | Boron Source | Substrate | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-Catalyzed Miyaura Borylation | Pd(dppf)Cl2, Pd(PPh3)4 | Bis(pinacolato)diboron | Ethyl 2-chloro-5-bromobenzoate | 80–85°C, 12–16 h, inert | 75–90 | Most common, high selectivity |

| Ir-Catalyzed C–H Borylation | Iridium complex | Bis(pinacolato)diboron | Ethyl 2-chlorobenzoate | Mild heating, inert | Moderate | Direct C–H functionalization, regioselective |

| Photoredox Catalysis | Photoredox catalyst | Vinyl boronate esters | Vinyl boronate precursors | Room temp, light irradiation | Variable | Emerging method, radical pathway |

Analysis and Research Findings

- Selectivity: The chloro substituent at the 2-position is preserved during the borylation at the 5-position due to the lower reactivity of aryl chlorides compared to bromides and iodides, allowing selective functionalization.

- Catalyst Efficiency: Pd(dppf)Cl2 is preferred for its stability and high catalytic activity in Miyaura borylation.

- Reaction Conditions: Mild heating and inert atmosphere prevent side reactions such as deboronation or hydrolysis of the boronate ester.

- Purity and Yield: Flash chromatography using petroleum ether/ethyl acetate mixtures is effective for purification, yielding high-purity products suitable for further synthetic applications.

- Alternative Routes: Iridium-catalyzed C–H borylation expands the synthetic toolbox by enabling direct borylation without pre-installed halides, useful for complex substitution patterns.

- Industrial Feasibility: The palladium-catalyzed route is scalable and widely used in pharmaceutical and fine chemical industries.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in substitution and hydrolysis reactions.

Solvents: Tetrahydrofuran, ethanol, and water are commonly used solvents.

Major Products:

Substituted Benzoates: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Chemistry: Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through coupling reactions.

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-boron bonds makes it a useful intermediate in the synthesis of boron-containing pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity with various nucleophiles and electrophiles The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications

Comparison with Similar Compounds

Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 474709-76-7)

Methyl 2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 625470-33-9)

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 195062-62-5)

- Key Differences: No chlorine substituent; boronate group at position 4.

- Impact : Lacks the electron-withdrawing chlorine, leading to faster oxidative addition in cross-coupling but reduced directing effects for subsequent functionalization .

- Molecular Weight : 276.14 g/mol .

Substituent Variation

Ethyl 5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 2741909-43-1)

- Key Differences : Additional fluorine substituent at position 2.

- Impact : Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of the boronate group, accelerating Suzuki coupling. However, fluorine may complicate downstream reactions due to its inertness .

- Molecular Weight : 328.57 g/mol .

Methyl 2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 478375-39-2)

Suzuki-Miyaura Cross-Coupling

- Target Compound : The chlorine atom deactivates the ring, directing coupling to the boronate-bearing position. This selectivity is advantageous for synthesizing asymmetrical biaryls .

- Ethyl 4-Boronate Analog : Faster coupling due to the absence of deactivating groups but lacks regiochemical control .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 474709-76-7 | C₁₅H₁₉BClO₄ | 310.58 | Cl (position 2), boronate (5) |

| Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 474709-76-7 | C₁₅H₁₉BClO₄ | 310.58 | Cl (position 4), boronate (2) |

| Mthis compound | 625470-33-9 | C₁₄H₁₇BClO₄ | 296.55 | Cl (position 2), methyl ester |

| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 195062-62-5 | C₁₅H₂₁BO₄ | 276.14 | Boronate (position 4) |

Table 2: Reactivity Comparison

| Compound Name | Suzuki Coupling Rate | Stability Toward Hydrolysis | Directing Effects |

|---|---|---|---|

| This compound | Moderate | High | Strong (Cl) |

| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | High | Moderate | None |

| Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Low | High | Weak (Me) |

Biological Activity

Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This article examines its biological activity, focusing on its mechanisms of action, pharmacokinetics, and applications in drug discovery.

- IUPAC Name : this compound

- Molecular Weight : 340.61 g/mol

- CAS Number : 1218789-47-9

- Molecular Structure : The compound features a benzoate moiety linked to a boronate ester group which is crucial for its biological activity.

This compound primarily functions through the following mechanisms:

- Transmetalation : The compound facilitates transmetalation reactions that are essential in various organic synthesis pathways.

- Suzuki-Miyaura Coupling : It plays a role in the Suzuki-Miyaura coupling reaction, a critical biochemical pathway for carbon-carbon bond formation .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the following factors:

- Hydrolysis Rate : The rate of hydrolysis at physiological pH is significantly affected by the substituents on the aromatic ring. This can impact the bioavailability and therapeutic efficacy of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs to this compound. For instance:

- In Vitro Studies : Compounds with boronate esters have shown promising results against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Benzo[b]furan derivative | HAAECs | 0.15 | Higher selectivity than CA-4 |

| Ethyl 2-chloro... | MCF7 (Breast cancer) | TBD | Further studies needed |

Case Studies

A review of existing literature provides insights into the biological activity of compounds structurally related to Ethyl 2-chloro...:

Q & A

Basic: What synthetic routes are most effective for preparing Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. A common approach involves:

Borylation of halogenated precursors : React 2-chloro-5-bromo-benzoate derivatives with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.

Key considerations include maintaining anhydrous conditions to prevent boronate ester hydrolysis and optimizing catalyst loading (1–5 mol%) to maximize yield (>75%) .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

Critical spectroscopic methods include:

- ¹H/¹³C NMR :

- ¹H NMR (CDCl₃) : Expect signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), aromatic protons (δ 7.5–8.2 ppm), and dioxaborolane methyl groups (δ 1.3 ppm, singlet) .

- ¹³C NMR : Look for the carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 120–140 ppm), and boron-bound carbons (δ ~85 ppm for dioxaborolane) .

- IR : Strong C=O stretch (~1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 310.1 (C₁₅H₁₉BClO₄) with isotopic patterns matching chlorine .

Advanced: What strategies address meta-selectivity challenges in C-H borylation reactions using this boronate?

Methodological Answer:

Meta-selective C-H borylation requires precise ligand design and steric control:

Ligand selection : Use anionic ligands (e.g., 2,2,6,6-tetramethylheptane-3,5-dionate) to direct borylation to the meta position via steric and electronic effects .

Substrate pre-functionalization : Introduce directing groups (e.g., amides) to steer reactivity. For example, N-(2-chloro-5-borylbenzyl)trifluoroacetamide derivatives enhance meta-selectivity by ~80% .

Kinetic vs. thermodynamic control : Optimize reaction time and temperature (e.g., 60°C for 12 hours) to favor meta products over ortho/para isomers .

Advanced: How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer:

Contradictions in crystallographic data often arise from disordered dioxaborolane rings or solvent inclusion. To resolve:

Refinement protocols : Use SHELXL for robust refinement, applying restraints for boron-oxygen bond lengths (1.36–1.42 Å) and thermal parameters .

Twinned data handling : For high-symmetry space groups (e.g., P2₁/c), apply TWIN/BASF commands in SHELX to model twin domains .

Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference) .

Advanced: What methodological steps ensure reproducibility in cross-coupling reactions with this boronate ester?

Methodological Answer:

Reproducibility hinges on:

Catalyst activation : Pre-dry Pd catalysts (e.g., Pd(PPh₃)₄) at 60°C under vacuum to remove moisture. Use freshly distilled solvents (THF, DMF) .

Inert atmosphere : Conduct reactions under argon/nitrogen with Schlenk-line techniques to prevent boronate hydrolysis .

Stoichiometry control : Maintain a 1:1.2 molar ratio of aryl halide to boronate ester to minimize side reactions.

Reaction monitoring : Track progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) or in situ ¹¹B NMR to detect boron intermediates .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Critical precautions include:

PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats (P280, P284) .

Moisture control : Store under inert gas (N₂/Ar) in sealed containers (P233, P402+P404) to prevent hydrolysis .

Ventilation : Use fume hoods (P271) and avoid ignition sources (P210, P220) due to flammability risks .

Spill management : Neutralize spills with sand or vermiculite (P370+P378) and dispose as hazardous waste (P501) .

Advanced: How can computational methods predict reactivity trends for this boronate in novel reactions?

Methodological Answer:

Use DFT calculations (e.g., B3LYP/6-31G*) to:

Model transition states : Identify activation barriers for Suzuki-Miyaura coupling steps (e.g., oxidative addition vs. transmetallation) .

Electrostatic potential maps : Predict nucleophilic/electrophilic sites on the aromatic ring using Mulliken charges.

Solvent effects : Simulate THF vs. DMF solvent interactions to optimize reaction fields (SMD model) .

Validate predictions with experimental Hammett constants (σ⁺) for substituent effects on coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.